molecular formula C16H26N2O3 B1669928 Deacetyl acebutolol CAS No. 27783-53-5

Deacetyl acebutolol

Cat. No.: B1669928
CAS No.: 27783-53-5
M. Wt: 294.39 g/mol
InChI Key: SZQPDJRQGAJVTI-UHFFFAOYSA-N
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Description

Deacetyl acebutolol is a cardioselective beta-adrenergic blocker, primarily used in the treatment of hypertension and arrhythmias. It is a metabolite of acebutolol, which is known for its selective action on beta-1 adrenergic receptors, reducing heart rate and blood pressure by blocking the effects of epinephrine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of deacetyl acebutolol involves the deacetylation of acebutolol. Acebutolol itself is synthesized through a multi-step process that includes the reaction of 4-acetylphenol with isopropylamine, followed by the addition of a butyryl group. The deacetylation process typically involves hydrolysis under acidic or basic conditions to remove the acetyl group, yielding this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Deacetyl acebutolol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that can have different pharmacological properties .

Scientific Research Applications

Deacetyl acebutolol has several applications in scientific research:

Mechanism of Action

Deacetyl acebutolol exerts its effects by selectively blocking beta-1 adrenergic receptors. This action inhibits the binding of epinephrine, leading to a decrease in heart rate and blood pressure. The molecular targets include the beta-1 adrenergic receptors on cardiac tissue, and the pathways involved are those regulating cardiac output and vascular resistance .

Comparison with Similar Compounds

Uniqueness: Deacetyl acebutolol is unique due to its selective action on beta-1 receptors and its specific metabolic pathway, which results in fewer side effects compared to non-selective beta-blockers .

Properties

IUPAC Name

N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-4-5-16(20)18-13-6-8-15(9-7-13)21-11-14(19)10-17-12(2)3/h6-9,12,14,17,19H,4-5,10-11H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQPDJRQGAJVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27783-53-5
Record name Deacetyl acebutolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027783535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETUTOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE639K77GS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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